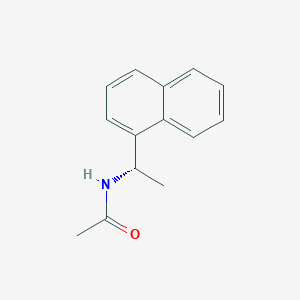
(S)-N-(1-(Naphthalen-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(1-(Naphthalen-1-yl)ethyl)acetamide is a chemical compound with the molecular formula C14H15NO and a molecular weight of 213.27 g/mol . It is also known by other names such as (S)-N-Acetyl-α-(1-naphthyl)ethylamine and this compound . This compound is characterized by the presence of a naphthalene ring attached to an acetamide group, making it a significant molecule in various chemical and industrial applications.
Preparation Methods
The synthesis of (S)-N-(1-(Naphthalen-1-yl)ethyl)acetamide typically involves the reaction of 1-naphthylamine with acetic anhydride under controlled conditions. The reaction proceeds through the acetylation of the amine group, resulting in the formation of the desired acetamide derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
(S)-N-(1-(Naphthalen-1-yl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthyl derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group, using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include acetic anhydride for acetylation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-N-(1-(Naphthalen-1-yl)ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions due to its structural properties.
Medicine: Research into its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-N-(1-(Naphthalen-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The naphthalene ring structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The acetamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
(S)-N-(1-(Naphthalen-1-yl)ethyl)acetamide can be compared with similar compounds such as:
Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-: This is the enantiomer of the compound , differing in the spatial arrangement of atoms around the chiral center.
N-Acetyl-1-naphthylamine: Similar in structure but lacks the chiral center, leading to different biological and chemical properties.
The uniqueness of this compound lies in its specific stereochemistry, which can significantly influence its reactivity and interactions in various applications.
Properties
CAS No. |
82796-68-7 |
|---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
N-[(1S)-1-naphthalen-1-ylethyl]acetamide |
InChI |
InChI=1S/C14H15NO/c1-10(15-11(2)16)13-9-5-7-12-6-3-4-8-14(12)13/h3-10H,1-2H3,(H,15,16)/t10-/m0/s1 |
InChI Key |
RFWQKLFRYNTMOB-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)C |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


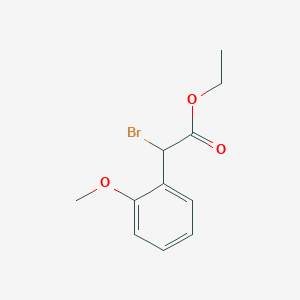
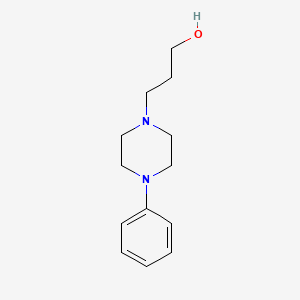
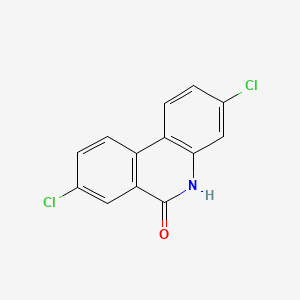

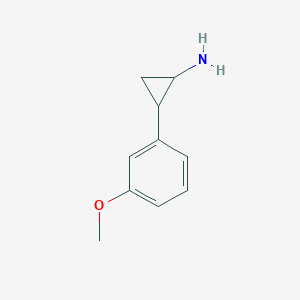
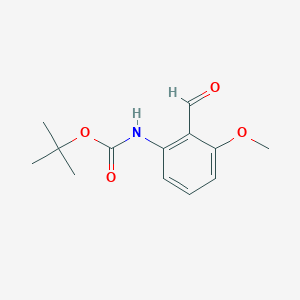
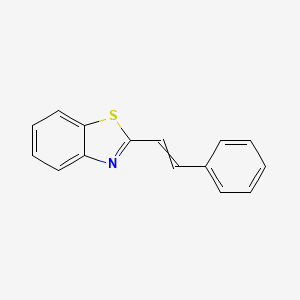
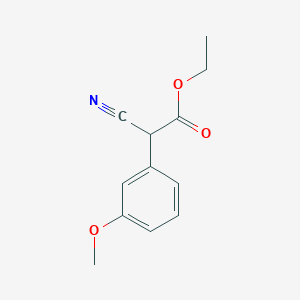
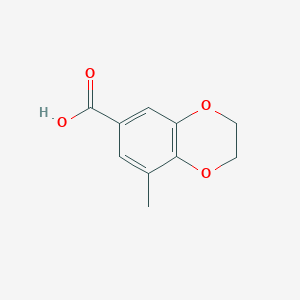
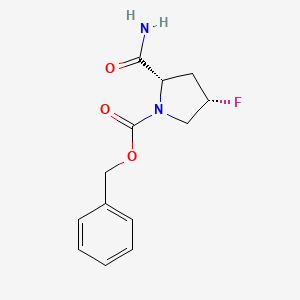
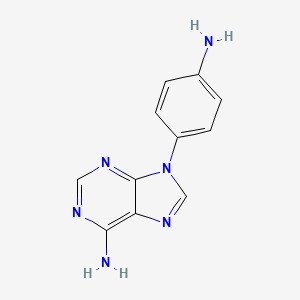
![5-(1,2-dithiolan-3-yl)-N-[2-(morpholin-4-yl)ethyl]pentanamide](/img/structure/B8753320.png)
![7-Chloro-benzo[1,4]dioxin-2-one](/img/structure/B8753328.png)

